4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile
Description
Properties
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-1-2-8(3-7,4-7)6-10/h10H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOKIPGOVGTQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)CO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile typically involves multiple steps, starting with the formation of the bicyclo[2.1.1]hexane ring system. One common approach is the cyclization of a suitable diene precursor using a catalyst under controlled conditions. The hydroxymethyl group can be introduced through subsequent functional group transformations, such as hydroboration-oxidation or nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography or crystallization, are often employed to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) can be used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile or 4-(Formylmethyl)bicyclo[2.1.1]hexane-1-carbonitrile.
Reduction: 4-(Aminomethyl)bicyclo[2.1.1]hexane-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Related Bicyclic Compounds
Substituent Variation in Bicyclo[2.1.1]hexane Derivatives
Table 1: Key Structural Analogs of Bicyclo[2.1.1]hexane Carbonitriles
Key Observations :
- Polarity and Solubility : The hydroxymethyl analog exhibits higher hydrophilicity than the methyl or ester derivatives due to the -OH group, which may improve aqueous solubility in drug formulations .
- Bio-isosteric Utility : Unlike the 2-oxabicyclo analogs (with oxygen in the ring), the parent bicyclo[2.1.1]hexane scaffold provides greater rigidity, mimicking para-substituted phenyl rings in target binding .
Comparison with Larger Bicyclic Systems
Table 2: Bicyclo[2.2.1]heptene and Other Scaffolds
Key Observations :
- Strain and Stability : The bicyclo[2.1.1]hexane system exhibits moderate strain (~25–30 kcal/mol) compared to the highly strained bicyclo[3.1.0]hexane, which may limit its synthetic scalability .
- Functionalization : Bicyclo[2.2.1]heptene derivatives (e.g., 2,3-dicarbonitrile) allow for multiple exit vectors but lack the compactness required for penetrating biological membranes .
Physicochemical and Spectral Data
- Melting Points: While direct data for the hydroxymethyl derivative is unavailable, structurally related nitriles (e.g., 2-amino-4H-chromene-3-carbonitrile derivatives) exhibit melting points >200°C, suggesting similar thermal stability for the target compound .
- Spectral Signatures : The nitrile group in this compound is expected to show a strong IR absorption near 2,200 cm$^{-1}$, comparable to other carbonitriles .
Biological Activity
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate metabolic pathways and influence cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines indicate that the compound possesses selective cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent.
Anti-inflammatory Properties
In addition to antimicrobial and cytotoxic activities, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokine production in macrophages treated with the compound.
Case Studies
A notable case study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several bicyclic compounds, including this compound. The study demonstrated that modifications to the bicyclic framework significantly influenced biological activity, emphasizing the importance of structure-activity relationships in drug design.
Q & A
Q. What are the key synthetic routes for 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile?
The synthesis typically involves cyclopropanation of bicyclic precursors, with reaction conditions optimized for yield and selectivity. For example:
- Step 1: Cycloaddition of substituted alkenes or alkynes under photochemical conditions to form the bicyclo[2.1.1]hexane core .
- Step 2: Functionalization via hydroxymethylation (e.g., using formaldehyde derivatives) and nitrile introduction (e.g., cyanide displacement) .
Critical Parameters: Temperature (0–25°C), solvent polarity (e.g., THF or DMF), and light exposure (UV/visible for photochemical steps) to minimize side reactions .
Q. How can spectroscopic techniques validate the compound’s structure?
- NMR: and NMR distinguish bridgehead protons (δ 1.8–2.5 ppm) and nitrile carbons (δ 115–120 ppm). The hydroxymethyl group shows characteristic splitting in NMR (δ 3.4–3.8 ppm) .
- IR: Strong absorption at ~2240 cm confirms the nitrile group, while O–H stretches (~3400 cm) indicate hydroxymethyl .
- X-ray Crystallography: Resolves bicyclic ring strain (bond angles <109.5°) and substituent stereochemistry .
Q. What are its primary applications in medicinal chemistry?
The compound’s rigid bicyclic core acts as a bioisostere for ortho-substituted phenyl rings, enhancing metabolic stability and binding affinity in drug candidates. Applications include:
- Scaffolds for protease inhibitors: Modulates enzyme active sites via hydrogen bonding (hydroxymethyl) and dipole interactions (nitrile) .
- Conformational restriction: Reduces entropic penalties in target binding .
Advanced Research Questions
Q. How can competing side reactions during synthesis be mitigated?
- Issue: Undesired ring-opening due to bicyclo[2.1.1]hexane strain.
- Solutions:
Q. How do computational methods predict its reactivity?
- DFT Calculations: Model transition states for nitrile group reactions (e.g., nucleophilic additions) and estimate activation energies.
- MD Simulations: Predict binding modes to biological targets (e.g., enzymes) by analyzing hydrogen-bond networks and steric complementarity .
- ADMET Prediction: Software like Schrödinger’s QikProp evaluates solubility (LogS) and metabolic stability (CYP450 interactions) .
Q. What strategies resolve contradictions in biological activity data?
- Case Study: Discrepancies in enzyme inhibition assays may arise from:
Q. How is its stability under physiological conditions assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
